Direct Head-to-Head Cytotoxicity: IB-96212 Aglycone (IB-96212B) vs. Parent Glycoside IB-96212
In a direct comparative study detailed in US Patent 6,395,711, IB-96212 aglycone (IB-96212B) and the parent glycoside IB-96212 were assayed side-by-side against a panel of tumor cell lines. The aglycone exhibits a distinct potency profile. Against P-388 murine leukemia cells, the aglycone is approximately 10-fold less potent than the parent (IC50 0.001 vs. 0.0001 µg/ml) [1]. However, against human lung carcinoma A-549, colon adenocarcinoma HT-29, and melanoma MEL-28, both compounds show comparable activity (IC50 1.00 µg/ml for both) [1]. Notably, the aglycone demonstrates altered activity against the multidrug-resistant P388MDR subline (IC50 1 vs. 0.001 µg/ml) and the CV1 cell line (IC50 0.001 vs. 0.0002 µg/ml) [1]. This differential profile demonstrates that deglycosylation does not uniformly attenuate activity but rather reshapes the cytotoxicity spectrum.
| Evidence Dimension | Cytotoxicity (IC50, µg/ml) |
|---|---|
| Target Compound Data | P-388: 0.001; A-549: 1.00; HT-29: 1.00; MEL-28: 1.00; P388MDR: 1; CV1: 0.001 |
| Comparator Or Baseline | IB-96212 (parent glycoside): P-388: 0.0001; A-549: 1.00; HT-29: 1.00; MEL-28: 1.00; P388MDR: 0.001; CV1: 0.0002 |
| Quantified Difference | 10-fold lower potency on P-388; comparable potency on A-549, HT-29, MEL-28; altered MDR profile |
| Conditions | Cell viability assays using P-388, A-549, HT-29, MEL-28, P388MDR, and CV1 cell lines; endpoint IC50 determination |
Why This Matters
The data demonstrate that the aglycone is not merely a less potent analog; it possesses a qualitatively different antitumor spectrum, which is critical for researchers selecting between the glycoside and aglycone forms for specific cell line panels.
- [1] Instituto Biomar S.A. Macrolides with antitumor activity. United States Patent US 6,395,711 B1. 2002 May 28. View Source
